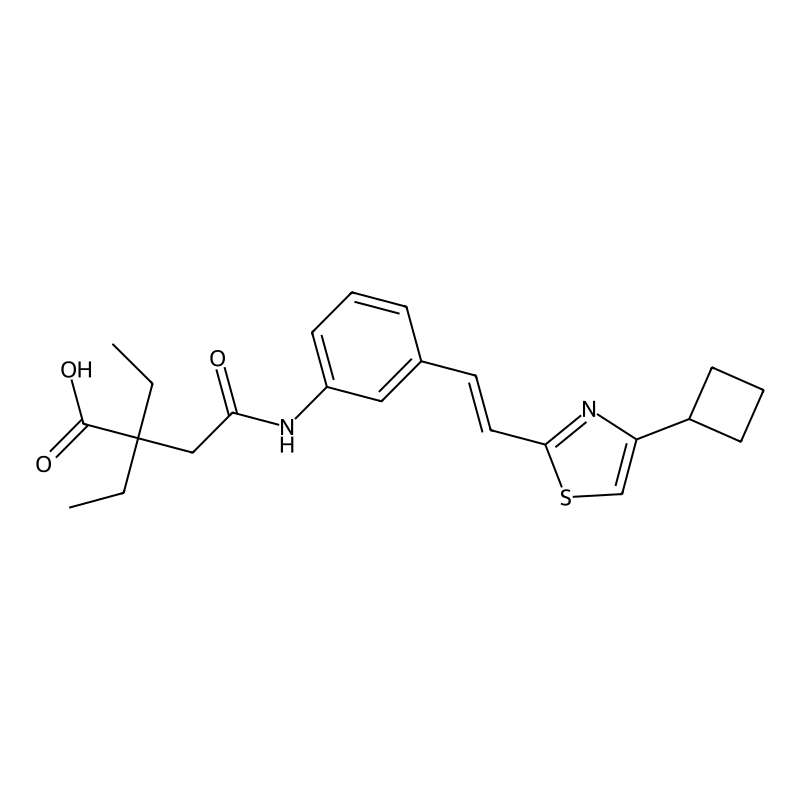

Cinalukast

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Allergic Asthma

One of the primary areas of research for cinalukast is in allergic asthma. Studies have investigated its effectiveness in managing symptoms like airway hyperresponsiveness, bronchoconstriction (narrowing of airways), and reducing the need for inhaled corticosteroids ().

These studies have shown promising results, with cinalukast demonstrating some efficacy in improving lung function and reducing asthma symptoms, particularly in mild cases or as an add-on therapy to low-dose inhaled corticosteroids (). However, further research is needed to determine its optimal role compared to other established asthma medications.

Allergic Rhinitis

Cinalukast's anti-inflammatory properties have also been explored in allergic rhinitis (hay fever). Research suggests it can be effective in alleviating symptoms like runny nose, sneezing, and nasal congestion ().

Similar to asthma research, studies indicate cinalukast might be beneficial in mild allergic rhinitis or as an alternative to other medications, particularly for individuals who experience side effects from other options ().

Other Areas of Investigation

Scientific research on cinalukast is ongoing, with explorations into its potential role in managing other conditions:

- Atopic Dermatitis: Early studies suggest cinalukast might offer some benefit in reducing itch and inflammation associated with atopic dermatitis (eczema) ().

- Chronic Obstructive Pulmonary Disease (COPD): Limited research has investigated the use of cinalukast in COPD, with inconclusive results regarding its effectiveness for symptom management ().

Cinalukast is a synthetic compound primarily used in the treatment of asthma. It functions as a selective antagonist of leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor 1 (CysLT1) found in the human airway. By inhibiting the actions of LTD4, Cinalukast helps prevent airway edema, smooth muscle contraction, and excessive mucus secretion, which are key contributors to asthma symptoms . The compound has a chemical formula of C23H28N2O3S and an average molecular weight of approximately 412.545 g/mol .

Cinalukast acts by selectively blocking the actions of leukotriene D4 (LTD4) at CysLT1 receptors in the airways []. LTD4 is a potent inflammatory mediator that contributes to airway constriction, mucus production, and edema (fluid buildup) in asthma []. By blocking LTD4 at its receptor, cinalukast helps to prevent these effects and improve asthma symptoms [].

The biological activity of Cinalukast is centered around its role as a leukotriene receptor antagonist. By blocking the CysLT1 receptor, it effectively reduces inflammation and bronchoconstriction associated with asthma. Research indicates that Cinalukast may also enhance the efficacy of other treatments for respiratory conditions when used in combination therapy .

Cinalukast can be synthesized through several methods, often involving multi-step organic synthesis techniques. The synthetic pathway typically includes:

- Formation of key intermediates through reactions involving thiazole derivatives.

- Coupling reactions that incorporate cyclobutyl groups.

- Final steps that involve functional group modifications to yield the active compound.

While specific detailed protocols are proprietary or less documented in public literature, synthetic routes generally emphasize the importance of controlling stereochemistry and achieving high purity levels .

Cinalukast is primarily indicated for:

- Asthma Management: It is effective in reducing symptoms and preventing asthma attacks by mitigating airway inflammation.

- Exercise-Induced Bronchoconstriction: It provides protection against bronchoconstriction triggered by physical exertion.

Research is ongoing to explore additional therapeutic applications, including potential roles in treating other inflammatory conditions .

Studies have demonstrated that Cinalukast interacts positively with cyclodextrins, which can enhance its fluorescence properties. This interaction may have implications for drug formulation and delivery systems, potentially improving bioavailability and therapeutic effectiveness . Additionally, interaction studies with other medications indicate that Cinalukast may be safely co-administered with various asthma treatments without significant adverse effects.

Cinalukast belongs to a class of compounds known as leukotriene receptor antagonists. Other notable compounds in this category include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Montelukast | Antagonizes leukotriene D4 at CysLT1 | Widely prescribed; available as chewable tablets |

| Zafirlukast | Antagonizes leukotriene D4 at CysLT1 | Administered orally; has a different metabolic profile |

| Pranlukast | Antagonizes leukotriene D4 | Primarily used in Asian markets; distinct pharmacokinetics |

Cinalukast is unique due to its specific structural modifications that may confer distinct pharmacodynamic properties compared to these other compounds. Its development was aimed at optimizing efficacy while minimizing side effects associated with traditional leukotriene antagonists .

Cinalukast represents a significant pharmaceutical compound in the class of leukotriene receptor antagonists, distinguished by its unique thiazole-containing molecular structure and specialized analytical requirements. This comprehensive examination explores the synthetic pathways for cinalukast production, focusing on industrial synthesis protocols, key intermediates, reaction mechanisms, and advanced analytical methodologies including chromatographic profiling and spectroscopic validation techniques. The compound's complex structure, featuring a cyclobutyl-substituted thiazole ring system connected through a vinyl linkage to a phenyl carbamoyl moiety, presents both synthetic challenges and analytical opportunities that require sophisticated approaches for successful manufacturing and characterization.

Industrial Synthesis Protocols

Primary Synthetic Route Architecture

The industrial synthesis of cinalukast follows a multi-step convergent approach that incorporates specialized thiazole ring formation as a critical structural element [1] [2]. The primary synthetic pathway involves the construction of the core thiazole heterocycle through established methodologies, followed by sequential coupling reactions to introduce the cyclobutyl substituent and the extended vinyl-phenyl chain system. The overall synthetic strategy prioritizes scalability, cost-effectiveness, and environmental considerations while maintaining high product purity and yield standards [3] [4].

The foundational approach utilizes the Hantzsch thiazole synthesis as the cornerstone methodology for constructing the central heterocyclic framework [2] [5]. This well-established protocol involves the condensation of α-haloketones with thioamides or thiourea derivatives under controlled conditions. For cinalukast synthesis, the specific implementation requires precise control of reaction parameters including temperature, solvent selection, and reagent stoichiometry to ensure optimal yield and minimize impurity formation [3].

Optimized Reaction Conditions

Industrial protocols for cinalukast synthesis incorporate several key optimizations to enhance reaction efficiency and product quality [2] [3]. The thiazole ring formation typically proceeds under mild conditions, with reaction temperatures maintained between 25-80°C depending on the specific substrate combination. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide, acetonitrile, or dioxane proving most effective for promoting clean cyclization while minimizing side reactions [2].

The implementation of tetrabutylammonium salts as phase transfer catalysts has emerged as a significant advancement in thiazole synthesis protocols [2]. These catalysts facilitate rapid reaction completion, often within 15 minutes at room temperature, while achieving excellent yields ranging from 85-95%. This methodology represents a substantial improvement over traditional approaches, offering reduced reaction times, enhanced product purity, and simplified workup procedures [2].

Scale-Up Considerations and Process Optimization

Industrial-scale synthesis of cinalukast requires careful consideration of several critical factors to ensure successful technology transfer from laboratory to manufacturing environments [6] [7]. Heat management becomes particularly important during large-scale thiazole formation reactions, as the exothermic nature of these transformations can lead to temperature excursions that compromise product quality or create safety concerns [6].

Process analytical technology integration enables real-time monitoring of critical synthesis parameters, including reaction temperature, pH, and conversion rates [6] [7]. This approach facilitates precise process control and allows for immediate adjustments to maintain optimal reaction conditions throughout the synthesis campaign. The implementation of automated dosing systems for reagent addition ensures consistent stoichiometry and minimizes operator exposure to potentially hazardous materials [6].

Solvent recovery and recycling protocols represent essential components of sustainable industrial synthesis [6] [7]. The use of distillation and extraction techniques enables the recovery of high-purity solvents for reuse, significantly reducing both environmental impact and manufacturing costs. These considerations become particularly important for large-scale production where solvent consumption can represent a substantial portion of overall production costs [6].

Key Intermediates and Reaction Mechanisms

Thiazole Ring Formation Mechanisms

The formation of the thiazole ring system in cinalukast synthesis proceeds through a well-characterized nucleophilic substitution mechanism [2] [5]. The initial step involves nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone precursor, forming a thioether intermediate. This intermediate subsequently undergoes intramolecular cyclization with elimination of the halide, followed by dehydration to yield the aromatic thiazole ring [2] [5].

The mechanism displays high regioselectivity, with the thiazole ring formation proceeding exclusively through the sulfur nucleophile pathway [2]. This selectivity arises from the superior nucleophilicity of sulfur compared to nitrogen in thioamide systems, ensuring clean product formation without competing reaction pathways. The aromatic stabilization energy of the thiazole product provides additional thermodynamic driving force for the cyclization process [2] [8].

Kinetic studies of thiazole formation reveal a two-step mechanism with the initial nucleophilic substitution serving as the rate-determining step [2]. The reaction rate shows strong dependence on the electrophilicity of the α-haloketone, with bromides generally reacting faster than chlorides due to enhanced leaving group ability. Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 40-60 kJ/mol depending on substrate structure and reaction conditions [2].

Vinyl Linkage Formation and Extended Conjugation

The construction of the vinyl linkage connecting the thiazole ring to the phenyl system represents another key synthetic transformation in cinalukast synthesis [11] [12]. This step typically employs olefination methodologies such as the Wittig reaction or related phosphonium ylide chemistry to achieve the desired trans-alkene geometry [12]. The stereochemical control inherent in these reactions ensures predominant formation of the required E-isomer [12].

Alternative approaches include cross-coupling methodologies such as the Heck reaction, which can directly form the vinyl linkage while introducing the aromatic substituent [12]. These palladium-catalyzed processes offer excellent functional group compatibility and can accommodate the complex substitution patterns present in cinalukast intermediates. The reaction conditions typically involve elevated temperatures (80-120°C) and specialized ligand systems to achieve optimal reactivity and selectivity [12].

The extended conjugation system created by the vinyl linkage significantly influences the spectroscopic properties of cinalukast [13]. The delocalization of π-electrons across the thiazole-vinyl-phenyl framework results in characteristic absorption patterns in ultraviolet-visible spectroscopy and distinctive chemical shifts in nuclear magnetic resonance spectroscopy. These features prove invaluable for analytical characterization and quality control applications [13].

Intermediate Purification and Characterization

The purification of synthetic intermediates requires specialized techniques adapted to the unique properties of thiazole-containing compounds [14] [15]. Standard chromatographic methods often prove insufficient due to the polar nature of many intermediates and their tendency to form metal complexes with trace impurities [14]. Reversed-phase chromatography using C18 stationary phases with gradient elution protocols typically provides optimal separation performance [14] [15].

Crystallization approaches for intermediate purification must account for the conformational flexibility of the cinalukast framework [14]. The presence of multiple aromatic rings and the vinyl linkage creates opportunities for π-π stacking interactions that can complicate crystal structure prediction and optimization. Systematic screening of crystallization solvents and conditions proves essential for achieving reproducible purification results [14].

The characterization of synthetic intermediates relies heavily on spectroscopic methods due to the complexity of the molecular framework [16] [17]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with specific attention to the thiazole ring protons that appear in characteristic downfield regions (δ 7.2-8.8 ppm) [16]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of the thiazole carbons, with chemical shifts in the range of δ 105-149 ppm providing diagnostic information about substitution patterns [16].

Chromatographic Profiling Techniques (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography Method Development

The development of robust High Performance Liquid Chromatography methods for cinalukast analysis requires careful optimization of multiple parameters to achieve adequate separation of the target compound from related impurities and degradation products [18] [19]. The selection of appropriate stationary phases represents a critical first step, with reversed-phase C18 columns typically providing optimal retention and selectivity for the moderately lipophilic cinalukast molecule [18] [20].

Mobile phase composition optimization involves systematic evaluation of organic modifier content, typically acetonitrile or methanol, in combination with aqueous buffers [18] [19]. The pH of the mobile phase significantly influences retention behavior due to the presence of ionizable carboxylic acid functionality in cinalukast. Optimal separation typically occurs at pH values between 3.0-4.5, where the carboxylic acid exists predominantly in its protonated, neutral form [18] [20].

Gradient elution protocols prove essential for achieving comprehensive separation of cinalukast from structurally related compounds [18] [19]. The typical approach involves initiating separation with high aqueous content (70-80%) followed by gradual increase in organic modifier concentration to facilitate elution of more lipophilic components. Flow rate optimization balances analysis time considerations with resolution requirements, with rates of 0.8-1.2 mL/min proving optimal for most applications [18] [20].

Detection Systems and Sensitivity Optimization

Ultraviolet detection at wavelengths between 230-280 nm provides excellent sensitivity for cinalukast analysis due to the extended aromatic conjugation system [18] [19]. The selection of optimal detection wavelength requires consideration of both maximum absorbance and interference from potential impurities. Wavelengths around 254 nm typically offer the best compromise between sensitivity and selectivity for routine applications [18] [20].

Fluorescence detection offers enhanced sensitivity for cinalukast analysis in biological matrices where low detection limits prove critical [21] [22]. The thiazole chromophore exhibits favorable fluorescence properties with excitation maxima around 280 nm and emission maxima near 350 nm. This approach enables detection limits in the low nanogram per milliliter range, essential for pharmacokinetic studies and bioanalytical applications [21] [22].

Mass spectrometric detection provides unparalleled specificity and structural confirmation capabilities for cinalukast analysis [21] [23]. Electrospray ionization in positive mode generates abundant protonated molecular ions [M+H]+ at m/z 413, with characteristic fragmentation patterns providing additional confirmation of compound identity. Selected reaction monitoring protocols enable quantification with detection limits below 1 ng/mL in complex biological matrices [21] [23].

Method Validation and Robustness Assessment

Comprehensive method validation following International Conference on Harmonisation guidelines ensures the reliability and reproducibility of chromatographic methods for cinalukast analysis [18] [19]. Linearity assessment across concentration ranges spanning 2-3 orders of magnitude typically demonstrates correlation coefficients exceeding 0.999, indicating excellent quantitative performance [18] [20].

Precision evaluation encompasses both intra-day and inter-day variability assessment, with relative standard deviation values typically below 2% for properly optimized methods [18] [19]. Accuracy determination through recovery studies using spiked samples demonstrates quantitative recovery rates between 98-102%, confirming the absence of significant matrix effects or systematic bias [18] [20].

Robustness testing involves systematic evaluation of method performance under deliberately varied conditions including pH fluctuations, flow rate changes, and temperature variations [18] [19]. Successful methods demonstrate acceptable performance across these parameter ranges, ensuring reliable results under routine laboratory conditions. The development of system suitability criteria provides ongoing assurance of method performance throughout extended use periods [18] [20].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities for cinalukast characterization, particularly for thermal stability assessment and volatile impurity identification [24] [25]. The relatively high molecular weight and polar functional groups in cinalukast require elevated injection port temperatures (250-300°C) and optimized derivatization protocols to achieve satisfactory volatilization [24].

Electron impact ionization generates characteristic fragmentation patterns that provide structural information complementary to liquid chromatography-mass spectrometry data [24] [25]. The molecular ion peak at m/z 412 typically shows moderate intensity, with significant fragment ions arising from loss of the carboxylic acid functionality and cleavage of the vinyl linkage. These fragmentation patterns prove valuable for impurity identification and structural elucidation of degradation products [24].

Chemical ionization techniques using methane or isobutane reagent gases provide enhanced molecular ion stability for Gas Chromatography-Mass Spectrometry analysis of cinalukast [24] [25]. This approach facilitates accurate molecular weight determination and reduces the complexity of fragmentation patterns, enabling more straightforward interpretation of mass spectral data. The technique proves particularly valuable for analyzing thermally labile analogs or degradation products [24].

Advanced Separation Techniques

Ultra-Performance Liquid Chromatography represents a significant advancement in cinalukast analysis, offering dramatically reduced analysis times while maintaining or improving separation performance [19] [26]. The use of sub-2-micron particle stationary phases enables higher resolution separation in significantly shorter timeframes, with typical analysis completion in 5-10 minutes compared to 20-30 minutes for conventional High Performance Liquid Chromatography [19] [26].

Supercritical Fluid Chromatography provides unique selectivity for cinalukast separation, particularly valuable for chiral separations and normal-phase applications [26] [27]. The use of supercritical carbon dioxide mobile phases with polar modifiers enables rapid separation with reduced solvent consumption and enhanced environmental sustainability. This technique proves particularly valuable for preparative-scale purification applications [26] [27].

Two-dimensional chromatography approaches combine orthogonal separation mechanisms to achieve enhanced resolution for complex mixtures containing cinalukast and related compounds [26] [15]. The combination of normal-phase and reversed-phase separation modes provides comprehensive characterization capabilities that prove invaluable for impurity profiling and forced degradation studies [26] [15].

Spectroscopic Validation (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy Fundamentals

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural confirmation and stereochemical assignment in cinalukast characterization [16] [28]. The complex molecular framework containing multiple aromatic rings, heterocyclic systems, and flexible aliphatic chains generates rich spectroscopic information that enables detailed structural analysis [16] [29]. Proton Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the hydrogen environments throughout the molecule [16] [28].

The thiazole ring system generates characteristic signals that serve as diagnostic markers for structural confirmation [16] [8]. The C2 proton of the thiazole ring typically appears as a singlet in the range δ 8.0-8.8 ppm, significantly downfield due to the electron-withdrawing effects of both nitrogen and sulfur heteroatoms [16] [8]. The C4 and C5 protons of the thiazole ring appear in the range δ 7.2-7.8 ppm, with fine coupling patterns providing information about substitution patterns [16] [8].

The vinyl linkage connecting the thiazole and phenyl systems generates a characteristic AB system with coupling constants typically ranging from 15-18 Hz, confirming the trans-geometry of the double bond [12] [16]. These protons appear in the range δ 6.5-7.5 ppm, with their exact chemical shifts influenced by the electronic properties of the attached aromatic systems [12] [16]. The stereochemical assignment relies on the large coupling constant characteristic of trans-alkenes [12] [16].

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional Nuclear Magnetic Resonance spectroscopy provides essential connectivity information for complete structural assignment of cinalukast [16] [28]. Correlation Spectroscopy experiments reveal through-bond connectivity patterns, enabling assignment of complex aromatic spin systems and identification of overlapping signals [16] [28]. Nuclear Overhauser Effect Spectroscopy provides through-space connectivity information that proves crucial for conformational analysis and stereochemical assignment [16] [28].

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information with enhanced chemical shift dispersion compared to proton spectra [16] [29]. The thiazole ring carbons appear in characteristic regions, with C2 typically observed around δ 165-170 ppm, C4 around δ 120-130 ppm, and C5 around δ 105-115 ppm [16] [29]. The carboxylic acid carbon appears around δ 175-180 ppm, providing confirmation of this critical functional group [16] [29].

Heteronuclear multiple bond correlation experiments enable direct assignment of carbon-hydrogen connectivity across multiple bonds, facilitating complete structural assignment even in cases of signal overlap [16] [28]. These techniques prove particularly valuable for analyzing the complex aromatic regions where multiple overlapping signals can complicate interpretation using one-dimensional methods alone [16] [28].

Infrared Spectroscopy Applications

Infrared spectroscopy provides rapid and reliable functional group identification for cinalukast characterization [24] [30]. The technique proves particularly valuable for routine quality control applications where rapid analysis and minimal sample preparation requirements offer significant advantages [24] [30]. The characteristic absorption patterns of key functional groups enable identification of structural features and detection of impurities [24] [30].

The carboxylic acid functionality generates distinctive absorption patterns including the carbonyl stretch around 1700-1750 cm⁻¹ and broad hydroxyl absorption in the range 2500-3300 cm⁻¹ [24] [30]. The exact position and shape of these bands provide information about intermolecular hydrogen bonding and crystal packing effects [24] [30]. The amide functionality present in cinalukast generates characteristic bands around 1650 cm⁻¹ (C=O stretch) and 3300-3500 cm⁻¹ (N-H stretch) [24] [30].

The thiazole ring system contributes several characteristic absorption bands that aid in structural confirmation [24] [30]. The C=N stretch typically appears around 1600-1650 cm⁻¹, while C=C stretches from the aromatic systems generate multiple bands in the range 1450-1600 cm⁻¹ [24] [30]. The fingerprint region below 1500 cm⁻¹ provides a unique spectral signature that enables identification and differentiation from structurally related compounds [24] [30].

Attenuated Total Reflectance Infrared Spectroscopy

Attenuated Total Reflectance Infrared spectroscopy offers significant advantages for cinalukast analysis, particularly for solid samples where traditional transmission methods may prove challenging [24] [30]. This technique enables direct analysis of crystalline materials without extensive sample preparation, reducing analysis time and minimizing the risk of sample degradation [24] [30]. The method proves particularly valuable for polymorphism studies where different crystal forms may exhibit subtle spectroscopic differences [24] [30].

The penetration depth of the infrared radiation in Attenuated Total Reflectance mode provides surface-sensitive analysis that proves valuable for detecting surface contamination or degradation products [24] [30]. This capability enables detection of impurities that may not be readily apparent using bulk analysis techniques [24] [30]. The technique also facilitates analysis of samples in various physical states, including powders, films, and solutions [24] [30].

Temperature-controlled Attenuated Total Reflectance studies enable investigation of thermal stability and phase transitions in cinalukast [24] [30]. These experiments provide valuable information about processing conditions and storage requirements that prove essential for pharmaceutical development applications [24] [30]. The real-time monitoring capabilities enable observation of dynamic processes such as crystallization or degradation under controlled conditions [24] [30].

Ultraviolet-Visible Spectroscopy Applications

Ultraviolet-Visible spectroscopy provides essential information about the electronic structure and conjugation patterns in cinalukast [24] [25]. The extended aromatic system generates characteristic absorption bands that enable quantitative analysis and purity assessment [24] [25]. The technique proves particularly valuable for routine analysis applications where rapid results and minimal sample preparation requirements offer significant operational advantages [24] [25].

The thiazole ring system contributes to the overall electronic absorption through its aromatic character and heteroatom effects [24] [25]. The absorption maximum typically occurs in the range 230-280 nm, depending on the specific substitution pattern and extent of conjugation with other aromatic systems [24] [25]. The molar absorptivity values typically range from 10,000-50,000 L mol⁻¹ cm⁻¹, providing excellent sensitivity for quantitative applications [24] [25].

Solvent effects on ultraviolet-visible absorption provide information about the polarity and hydrogen bonding capabilities of cinalukast [24] [25]. Comparative studies in polar and nonpolar solvents reveal information about intermolecular interactions that prove relevant for formulation development and stability assessment [24] [25]. The technique enables investigation of pH effects on absorption characteristics, providing insights into ionization behavior and optimal analytical conditions [24] [25].

Spectroscopic Method Validation and Quality Control

The validation of spectroscopic methods for cinalukast analysis requires systematic evaluation of performance characteristics including precision, accuracy, linearity, and robustness [24] [25]. Ultraviolet-Visible spectroscopic methods typically demonstrate excellent linearity across concentration ranges spanning 2-3 orders of magnitude, with correlation coefficients exceeding 0.999 [24] [25]. Precision assessment reveals relative standard deviation values typically below 1% for properly optimized methods [24] [25].

Infrared spectroscopic validation focuses on reproducibility of spectral features and quantitative performance for applications requiring concentration determination [24] [30]. The development of spectral libraries enables rapid identification of cinalukast and related compounds through automated matching algorithms [24] [30]. Quality control protocols incorporate system suitability testing to ensure consistent instrument performance throughout extended use periods [24] [30].

Nuclear Magnetic Resonance method validation emphasizes reproducibility of chemical shift assignments and integration accuracy for quantitative applications [16] [28]. The development of standardized acquisition parameters ensures consistent results across different instruments and operators [16] [28]. Reference standard protocols enable absolute quantification through integration comparison, providing an alternative to chromatographic methods for purity assessment [16] [28].

Emerging Spectroscopic Techniques

Advanced Nuclear Magnetic Resonance techniques including solid-state methods provide enhanced capabilities for polymorphism studies and crystalline form characterization [16] [29]. Magic angle spinning techniques enable high-resolution spectroscopy of solid samples, revealing information about crystal packing and intermolecular interactions [16] [29]. These approaches prove particularly valuable for investigating pharmaceutical solid forms and stability characteristics [16] [29].

Vibrational circular dichroism represents an emerging technique for absolute stereochemical assignment in cinalukast and related compounds [24] [30]. This method combines infrared spectroscopy with circular dichroism to provide enhanced structural information that proves valuable for chiral analysis applications [24] [30]. The technique offers advantages over traditional optical rotation methods through enhanced structural specificity and reduced interference from impurities [24] [30].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Cysteinyl leukotriene

CYSLTR1 [HSA:10800] [KO:K04322]

Other CAS

Wikipedia

Dates

2: Adelroth E, Inman MD, Summers E, Pace D, Modi M, O'Byrne PM. Prolonged

3: Singh RK, Tandon R, Dastidar SG, Ray A. A review on leukotrienes and their

4: Föller M, Braun M, Qadri SM, Lang E, Mahmud H, Lang F. Temperature sensitivity

5: Bozkurt TE, Sahin-Erdemli I, Ilhan M. The investigation into

6: Foller M, Mahmud H, Gu S, Wang K, Floride E, Kucherenko Y, Luik S, Laufer S,

7: Maehr H, Yang R. Structure optimization of a leukotriene D4 antagonist by

8: Wasserman MA, Welton AF, Renzetti LM. Synergism exhibited by LTD4 and PAF

9: O'Donnell M. Ro 24-5913: a potent, specific, orally active LTD4 antagonist.

10: Welton AF, O'Donnell M, Renzetti L, Simko B, Tocker J, Cashin C, Newbold P,

11: Aggarwal ND, Goldman D, Malick AW, Sethachutkul K. Degradation profile and

12: Rovati GE, Giovanazzi S, Mezzetti M, Nicosia S. Heterogeneity of binding

13: O'Donnell M, Crowley HJ, Yaremko B, O'Neill N, Welton AF. Pharmacologic